2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate
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Overview
Description
2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 4-chloroanilino group, a phenylpropyl chain, and a methylbenzenecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloroaniline: This can be achieved by the chlorination of aniline.
Formation of the carbamoyl chloride: Reacting 4-chloroaniline with phosgene to form 4-chloroanilinocarbonyl chloride.
Coupling with 3-phenylpropylamine: The 4-chloroanilinocarbonyl chloride is then reacted with 3-phenylpropylamine to form the intermediate compound.
Esterification: Finally, the intermediate is esterified with 3-methylbenzenecarboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving similar structures.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromoanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate
- 2-{[(4-Fluoroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate
- 2-{[(4-Methoxyanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate
Uniqueness
The uniqueness of 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the 4-chloroanilino group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoylamino]-3-phenylpropyl] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-6-5-9-19(14-17)23(28)30-16-22(15-18-7-3-2-4-8-18)27-24(29)26-21-12-10-20(25)11-13-21/h2-14,22H,15-16H2,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJYCRBPQEVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(CC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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